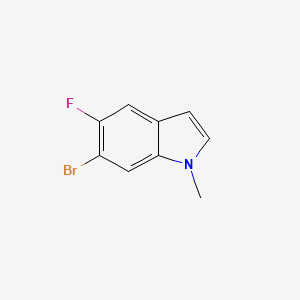
6-bromo-5-fluoro-1-methyl-1H-indole
描述
6-bromo-5-fluoro-1-methyl-1H-indole is a useful research compound. Its molecular formula is C9H7BrFN and its molecular weight is 228.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
6-Bromo-5-fluoro-1-methyl-1H-indole is a fluorinated heterocyclic compound that has garnered attention for its significant biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound, characterized by its unique combination of bromine and fluorine substituents, shows promise in various therapeutic applications, including anticancer and antimicrobial activities.
Chemical Structure and Properties
This compound has a molecular formula of C9H8BrF N and an average molecular weight of approximately 228.06 g/mol. The presence of a five-membered indole ring contributes to its reactivity and interaction with biological systems. The specific structure includes:
- Bromine (Br) and Fluorine (F) substituents that enhance its biological activity.
- A methyl group attached to the nitrogen atom, which influences solubility and biological interactions.
Antitumor Properties
Research indicates that this compound exhibits notable antitumor properties. Studies have shown that this compound can induce apoptosis in cancer cell lines, particularly in MCF cell lines, with an observed IC50 value of approximately 25.72 ± 3.95 μM . In vivo studies on tumor-bearing mice demonstrated significant suppression of tumor growth, indicating its potential as an effective anticancer agent.
The mechanism by which this compound exerts its anticancer effects appears to involve the modulation of various signaling pathways associated with cell proliferation and apoptosis. It is hypothesized that the compound interacts with specific molecular targets such as enzymes or receptors, leading to altered cellular responses.
Antimicrobial Activity
In addition to its antitumor effects, this compound has been investigated for its antimicrobial properties. Preliminary studies suggest it possesses broad-spectrum activity against various bacterial strains. For instance, it has shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 5-Bromoindole | C8H7BrN | Lacks fluorine; used in various synthetic applications. |
| 4-Bromo-5-fluoroindole | C8H7BrFN | Similar halogenation pattern; potential use in pharmaceuticals. |
| 7-Fluoroindole | C8H7FN | Focuses on fluorination; studied for neuroactive properties. |
| 5-Fluoroindole | C8H7FN | Lacks bromine; known for antitumor activity. |
The combination of both bromine and fluorine in this compound enhances its stability and lipophilicity compared to these other derivatives, making it a valuable scaffold for drug discovery.
Study on Anticancer Activity
A recent study published in the MDPI journal highlighted the effectiveness of this compound in inducing apoptosis in MCF cell lines through flow cytometry analysis . The results indicated that the compound could accelerate cell death in a dose-dependent manner.
Study on Antimicrobial Efficacy
Another investigation focused on the antimicrobial activity of this compound against various pathogens, including MRSA and E. coli. The results demonstrated significant bactericidal effects, supporting its potential use as an antimicrobial agent .
属性
IUPAC Name |
6-bromo-5-fluoro-1-methylindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrFN/c1-12-3-2-6-4-8(11)7(10)5-9(6)12/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYYRCRWOKNPZJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=CC(=C(C=C21)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














